1-(3,5-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Overview

Description

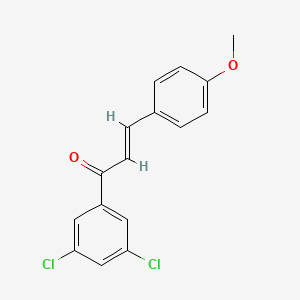

1-(3,5-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (CAS: 1217250-82-2) is a chalcone derivative with the molecular formula C₁₆H₁₂Cl₂O₂ and a molecular weight of 307.2 g/mol . Its structure features a propenone backbone bridging two aromatic rings: a 3,5-dichlorophenyl group (electron-withdrawing substituents) and a 4-methoxyphenyl group (electron-donating substituent).

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 3,5-dichlorobenzaldehyde with 4-methoxyacetophenone in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction typically proceeds as follows:

- Dissolve 3,5-dichlorobenzaldehyde and 4-methoxyacetophenone in ethanol.

- Add a catalytic amount of sodium hydroxide solution.

- Reflux the mixture for several hours.

- Cool the reaction mixture and pour it into ice-cold water.

- Collect the precipitate by filtration and recrystallize from ethanol to obtain the pure product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction of the α,β-unsaturated carbonyl system can yield saturated ketones or alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

**

Biological Activity

Overview

1-(3,5-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its distinctive structure comprising two phenyl rings linked by a prop-2-en-1-one moiety. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications, particularly in antimicrobial and anticancer activities.

The compound's chemical formula is . It is synthesized primarily through the Claisen-Schmidt condensation reaction, involving 3,5-dichlorobenzaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide. The structural configuration plays a crucial role in its biological activity, with the trans configuration of the double bond being significant for its interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits moderate antimicrobial activity. In particular, it was tested against various bacterial strains and showed promising results, suggesting its potential as a lead compound for developing new antimicrobial agents.

Table 1: Antimicrobial Activity Results

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Pseudomonas aeruginosa | 75 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicated that it can induce apoptosis in cancer cell lines. For instance, it demonstrated significant cytotoxic effects on human leukemia cells with IC50 values ranging from 10 to 20 µM. These effects are believed to be mediated through the generation of reactive oxygen species (ROS), leading to increased cell death .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| HL-60 (Leukemia) | 15 | 85 |

| MCF-7 (Breast Cancer) | 18 | 78 |

| A549 (Lung Cancer) | 20 | 70 |

The biological activity of this chalcone derivative is attributed to its ability to interact with various cellular pathways. The α,β-unsaturated carbonyl system is known to facilitate Michael addition reactions with nucleophiles, which can disrupt cellular functions and promote apoptosis in cancer cells. Additionally, its ability to generate ROS contributes to oxidative stress within cells, further enhancing its anticancer efficacy .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Leukemia Cells : A study conducted on HL-60 leukemia cells demonstrated that treatment with the compound led to a significant increase in apoptosis markers such as caspase activation and DNA fragmentation. The study concluded that the compound's mechanism involves ROS-mediated pathways .

- Bacterial Infections : Another investigation focused on its antimicrobial properties found that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential application in treating chronic infections where biofilms are prevalent.

Q & A

Q. What are the established synthetic routes for 1-(3,5-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, and how do reaction conditions influence yield and purity?

Basic

The compound is typically synthesized via the Claisen-Schmidt condensation between 3,5-dichloroacetophenone and 4-methoxybenzaldehyde under acidic or basic conditions. Key steps include:

- Solvent selection : Ethanol or methanol is commonly used due to their polarity and ability to dissolve aromatic aldehydes and ketones .

- Catalysts : Concentrated HCl or NaOH (5–10% w/v) facilitates enolate formation and aldol condensation. Thionyl chloride (SOCl₂) may be added to enhance reactivity .

- Temperature : Reactions are typically conducted under reflux (70–80°C) for 6–12 hours. Prolonged heating beyond 12 hours can lead to side products like dimerization .

Yield optimization : Purity (>95%) is achieved via recrystallization in ethanol or acetone. Yield ranges from 65–80% depending on stoichiometric ratios and catalyst efficiency .

Q. How do spectroscopic techniques (e.g., IR, NMR, HR-MS) confirm the structure and stereochemistry of this chalcone derivative?

Basic

- IR spectroscopy : A strong absorption band at ~1650 cm⁻¹ confirms the α,β-unsaturated ketone (C=O stretch). Bands at 1580–1600 cm⁻¹ and 830 cm⁻¹ correspond to C=C (enone) and C-Cl stretches, respectively .

- ¹H NMR : The trans (E)-configuration is confirmed by a doublet at δ 7.6–8.1 ppm (J = 15–16 Hz) for the olefinic protons. Aromatic protons from the 3,5-dichlorophenyl and 4-methoxyphenyl groups appear as distinct multiplets .

- HR-MS : Molecular ion peaks at m/z 320–322 ([M+H]⁺) validate the molecular formula (C₁₆H₁₁Cl₂O₂) .

Q. What crystallographic parameters and software tools are critical for resolving the three-dimensional structure of this compound?

Advanced

Single-crystal X-ray diffraction (XRD) reveals:

- Space group : Monoclinic P2₁/c with Z = 4. Unit cell parameters: a = 11.50 Å, b = 9.92 Å, c = 19.69 Å, β = 94.99° .

- Software : SHELXTL (Bruker AXS) or OLEX2 is used for structure solution and refinement. Hydrogen-bonding networks are analyzed using Mercury or PLATON .

- Key metrics : R-factor < 0.05 and wR₂ < 0.15 indicate high data quality. The E-configuration is confirmed by torsion angles (C1-C2-C3-C4 ≈ 180°) .

Q. How do experimental bond lengths and angles compare with density functional theory (DFT) calculations for this compound?

Advanced

DFT studies (B3LYP/6-311G(d,p)) show excellent agreement with XRD

- C=O bond length : Experimental = 1.22 Å vs. theoretical = 1.24 Å.

- C-Cl bonds : 1.73–1.74 Å (experimental) vs. 1.75 Å (DFT).

- Dihedral angles : The enone system (C1-C2-C3-C4) deviates <2° from coplanarity, supporting conjugation .

Discrepancies in van der Waals radii (e.g., H-bonding distances) are attributed to crystal packing effects not modeled in gas-phase DFT .

Q. What methodologies are employed to assess the antimicrobial or antioxidant activity of this compound, and how do structural modifications influence bioactivity?

Advanced

- Antimicrobial assays : Broth microdilution (MIC) against S. aureus and E. coli (NCCLS guidelines). Chlorine substituents enhance activity by increasing lipophilicity and membrane penetration .

- Antioxidant DPPH assay : IC₅₀ values (10–50 µM) correlate with electron-donating groups (e.g., methoxy) stabilizing radical intermediates .

- SAR studies : Replacement of 4-methoxyphenyl with nitro groups reduces activity due to decreased resonance stabilization .

Q. How do hydrogen-bonding interactions and crystal packing influence the material properties of this compound?

Advanced

- Hydrogen bonds : Intermolecular C-H⋯O interactions (2.40–2.60 Å) form R₂²(8) motifs, stabilizing the crystal lattice .

- Nonlinear optics (NLO) : The non-centrosymmetric packing (space group P2₁) and conjugated π-system result in second harmonic generation (SHG) efficiency ~0.8× urea .

- Thermal stability : Strong H-bonding networks correlate with high melting points (180–185°C) .

Q. What challenges arise in reconciling spectroscopic data with computational models, and how are these resolved?

Advanced

- UV-Vis λₘₐₓ : Experimental λₘₐₓ (320 nm) vs. TD-DFT (315 nm) discrepancies arise from solvent effects (PCM models improve accuracy) .

- NMR chemical shifts : GIAO calculations underestimate aromatic proton shifts by 0.2–0.5 ppm due to crystal field effects .

- Mitigation : Include implicit solvent models (e.g., IEFPCM) and refine basis sets (e.g., 6-311++G(d,p)) for better agreement .

Q. How is the SHELX software suite utilized in refining crystallographic data for this compound?

Advanced

- SHELXL : Refines anisotropic displacement parameters and validates H-atom positions via Fourier difference maps. R-factors are minimized using least-squares convergence .

- SHELXTL : Generates ORTEP diagrams and analyzes intermolecular interactions (e.g., π-π stacking distances ≈ 3.8 Å) .

- Validation : PLATON/CHECKCIF flags unusual bond lengths or angles, ensuring compliance with IUCr standards .

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcone Derivatives

Structural and Substituent Variations

Chalcones are characterized by their α,β-unsaturated ketone system. Key structural analogs and their substituent differences are summarized below:

Key Observations :

- Electron Effects : The dichloro compound’s 3,5-Cl₂ groups enhance electrophilicity at the carbonyl, compared to methoxy or hydroxyl analogs, which donate electrons via resonance .

- Positional Isomerism : The 2,6-dichloro analog () shows how chlorine placement affects molecular planarity and steric hindrance .

Physicochemical Properties

Melting points and spectroscopic data highlight substituent-driven trends:

Analysis :

- Methoxy-rich analogs (e.g., a16, a20) exhibit lower melting points than chlorinated derivatives, likely due to reduced crystallinity from bulky OCH₃ groups .

Antimicrobial Effects:

- The 2,6-dichloro analog () demonstrated notable antimicrobial activity against E. coli and S. aureus, attributed to the electron-withdrawing Cl groups enhancing membrane interaction .

- Methoxy-substituted chalcones (e.g., a15–a20) show weaker antimicrobial effects but better solubility, which may improve bioavailability .

Antioxidant Activity:

- Hydroxyl-containing analogs (e.g., 4-hydroxyphenyl derivatives in ) exhibit strong antioxidant activity via radical scavenging, whereas dichloro compounds are less effective due to the absence of phenolic -OH groups .

Computational and Crystallographic Insights

- Quantum Chemical Descriptors : The target compound’s Cl substituents likely result in a lower LUMO energy (increasing electrophilicity) compared to (E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one (LUMO = -8.723 eV) .

- Crystal Packing: The 3,5-dichloro derivative’s crystal structure (unreported in evidence) can be inferred from analogs. For example, the 4-fluorophenyl chalcone in has a dihedral angle of 7.14°–56.26° between aromatic rings, influencing conjugation and stability . The 2,6-dichloro analog crystallizes in a monoclinic system (P21/c), similar to other chalcones .

Properties

IUPAC Name |

(E)-1-(3,5-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2O2/c1-20-15-5-2-11(3-6-15)4-7-16(19)12-8-13(17)10-14(18)9-12/h2-10H,1H3/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYTKAPQQFIGGME-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.